3-Methyl-5-phenylisoxazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYQIYSAUFWXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143518 | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-75-9 | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-5-phenylisoxazole chemical properties and structure

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, including physicochemical properties, spectroscopic data, and experimental protocols. Furthermore, it delves into the potential biological significance of the isoxazole scaffold, supported by relevant studies.

Chemical Structure and Identifiers

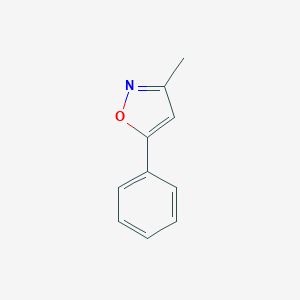

This compound is a heterocyclic aromatic organic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

IUPAC Name: 3-methyl-5-phenyl-1,2-oxazole[1] Synonyms: 5-Phenyl-3-methylisoxazole, Isoxazole, 3-methyl-5-phenyl-[1] CAS Number: 1008-75-9[2][3] Molecular Formula: C₁₀H₉NO[2][3] SMILES: Cc1cc(on1)-c2ccccc2[2] InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N[2][3]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | White solid | [4][5] |

| Melting Point | 63-68 °C | [2] |

| Boiling Point | 262-264 °C (at 760 mmHg) | [2] |

| pKa | -2.38 ± 0.28 (Predicted) | [5] |

| Storage | Sealed in dry, room temperature | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for this compound are expected in the following regions:

-

Aromatic C-H stretch: 3100-3000 cm⁻¹

-

Aliphatic C-H stretch: 2960-2850 cm⁻¹[7]

-

C=C Aromatic stretch: ~1600-1450 cm⁻¹

-

C=N stretch: ~1650-1550 cm⁻¹

-

N-O stretch: ~1385-1340 cm⁻¹

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z 159.[1]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A general and widely used method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[8] For the synthesis of this compound, the starting material would be 1-phenyl-1,3-butanedione.

Reaction: 1-phenyl-1,3-butanedione + Hydroxylamine → this compound + 2H₂O

General Procedure:

-

Dissolve the 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

Figure 2: General synthesis workflow for this compound.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR): Samples are typically dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be performed to confirm the purity and molecular weight of the compound.[1]

Reactivity and Biological Significance

The isoxazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities. While specific data on the biological activity of this compound is limited in the provided search results, isoxazole derivatives have demonstrated a wide range of pharmacological properties.

-

Anticancer Activity: Novel isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as human liver and breast cancer cells. Some of these compounds have been shown to induce apoptosis and cell cycle arrest.[9]

-

Enzyme Inhibition: Phenylisoxazole derivatives have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes.[10]

-

Antibacterial Properties: The isoxazole nucleus is a key component of some sulfonamide antibiotics, indicating its importance in the development of antibacterial agents.[11]

The synthetic accessibility of the isoxazole ring allows for the generation of large libraries of compounds for screening and drug discovery programs.

Safety Information

-

GHS Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

-

Precautionary Statements: P264, P270, P301+P317, P330, P501.[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[2]

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The isoxazole moiety is of significant interest in medicinal chemistry, suggesting that this compound and its derivatives could serve as valuable building blocks for the development of new therapeutic agents. This guide provides a solid foundation of technical information for researchers working with this compound.

References

- 1. This compound | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-甲基-5-苯基异噁唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isoxazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. 1008-75-9|this compound|BLD Pharm [bldpharm.com]

- 7. tsfx.edu.au [tsfx.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 12. chemical-label.com [chemical-label.com]

Spectroscopic Profile of 3-Methyl-5-phenylisoxazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its atomic framework.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76 – 7.70 | m | 2H | ArH |

| 7.46 – 7.37 | m | 3H | ArH |

| 6.33 | s | 1H | isoxazole-H |

| 2.33 | s | 3H | CH₃ |

Data recorded in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 169.4 | C=N (isoxazole) |

| 160.2 | C-O (isoxazole) |

| 129.8 | Ar-C |

| 128.7 | Ar-C |

| 127.4 | Ar-C |

| 125.5 | Ar-C |

| 100.0 | C-H (isoxazole) |

| 11.40 | CH₃ |

Data recorded in CDCl₃ at 100 MHz.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorptions for the isoxazole ring system are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~1612-1643 | C=N stretching |

| ~1250-1276 | C-N stretching |

| ~1110-1168 | N-O stretching |

| ~1068 | C-O stretching |

Characteristic absorption ranges for isoxazole derivatives.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 159.18 g/mol .[4]

GC-MS Fragmentation Data

The gas chromatography-mass spectrometry data reveals the following major fragments:

| m/z | Relative Intensity |

| 105 | Top Peak |

| 159 | 2nd Highest |

| 77 | 3rd Highest |

Data obtained from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the KBr pellet technique is common.[5] A small amount of the sample is mixed and ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to 3-Methyl-5-phenylisoxazole for Researchers and Drug Development Professionals

Introduction: The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a significant scaffold in medicinal chemistry.[1][2] Its versatile chemical nature and ability to participate in various biological interactions have led to its incorporation into numerous therapeutic agents. 3-Methyl-5-phenylisoxazole is a specific derivative within this class, serving as a valuable building block and chemical intermediate. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in the field of drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methyl-5-phenyl-1,2-oxazole[3][4] |

| CAS Number | 1008-75-9[3] |

| Molecular Formula | C₁₀H₉NO[3] |

| Molecular Weight | 159.18 g/mol |

| InChI Key | FBYQIYSAUFWXQK-UHFFFAOYSA-N[3] |

| SMILES | Cc1cc(on1)-c2ccccc2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid, White crystal[5] |

| Melting Point | 63-68 °C |

| Boiling Point | 262-264 °C (at 760 mmHg) |

| pKa (Predicted) | -2.38 ± 0.28[5] |

| Storage | Sealed in dry, room temperature conditions[5][6] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through several established routes in organic chemistry. A common and illustrative method involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which is generated in situ. The following is a detailed experimental protocol representative of this approach.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

Objective: To synthesize this compound from benzaldehyde oxime and propyne.

Materials:

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Propyne (or a suitable precursor)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Sodium bicarbonate solution (Saturated)

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

In Situ Generation of Benzonitrile Oxide:

-

To a stirred solution of benzaldehyde oxime (1.0 equivalent) in anhydrous dichloromethane, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours until the formation of the corresponding hydroximoyl chloride is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C.

-

-

Cycloaddition Reaction:

-

Slowly add a solution of pyridine (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. This will generate the benzonitrile oxide dipole in situ.

-

Immediately following the addition of pyridine, introduce propyne (excess, typically bubbled through the solution or using a suitable propyne surrogate) while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the nitrile oxide precursor by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Diagram of Synthesis Workflow:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Research and Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound are explored for a wide range of biological activities.[2]

-

Core Structural Motif: The phenylisoxazole core is present in numerous compounds investigated for therapeutic potential. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[7]

-

Anticancer Research: Novel isoxazole derivatives incorporating an arylpiperazine moiety have been synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines.[8] These studies have shown that specific isoxazole compounds can induce oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[8]

-

Broad Biological Activities: The isoxazole class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery programs.[2] The specific substitution pattern on the phenyl and isoxazole rings allows for fine-tuning of pharmacological properties.

-

Agrochemicals: Beyond pharmaceuticals, isoxazole derivatives are also utilized in agricultural chemistry as intermediates in the production of effective pesticides and herbicides.[9]

Logical Relationship for Drug Discovery Application:

Caption: A diagram showing the progression from a core scaffold to lead optimization in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1008-75-9|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis and Discovery of 3-Methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of 3-Methyl-5-phenylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details the historical discovery by Ludwig Claisen and presents two primary, contemporary synthetic methodologies: the reaction of benzoylacetone with hydroxylamine and the 1,3-dipolar cycloaddition of phenylacetylene. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are provided to facilitate replication and further research. While the broader class of isoxazole derivatives has shown diverse biological activities, this guide notes the current gap in published literature regarding the specific pharmacological profile of this compound, highlighting an opportunity for future investigation.

Introduction and Historical Context

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The discovery of the isoxazole ring system dates back to the late 19th century, with the German chemist Ludwig Claisen being credited with the first synthesis and structural elucidation of a substituted isoxazole, namely this compound, in 1891. His work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the extensive exploration of isoxazole chemistry that continues to this day.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 1008-75-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-68 °C |

| Boiling Point | 275.6 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.81-7.78 (m, 2H), 7.49-7.41 (m, 3H), 6.42 (s, 1H), 2.33 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 161.4, 130.0, 128.9, 127.8, 125.8, 97.4, 11.7 |

| Mass Spectrum (EI) | m/z (%): 159 (M+, 100), 130 (25), 105 (30), 77 (40) |

| Infrared (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2920 (Alkyl C-H), ~1610 (C=N), ~1580, 1490 (Ar C=C) |

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are detailed below.

Synthesis from Benzoylacetone and Hydroxylamine (Claisen's Method)

This classical method involves the condensation reaction of a 1,3-dicarbonyl compound, benzoylacetone, with hydroxylamine. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

-

Reaction Setup: To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Workup and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

-

Yield and Characterization: Typical yields for this reaction range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis via 1,3-Dipolar Cycloaddition

A more modern and versatile approach to isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, phenylacetylene serves as the dipolarophile, and the nitrile oxide is generated in situ from a suitable precursor, such as acetaldoxime.

-

Nitrile Oxide Generation: In a two-necked round-bottom flask equipped with a dropping funnel, dissolve acetaldoxime (0.59 g, 10 mmol) in dichloromethane (DCM, 30 mL). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (10% aqueous solution, ~15 mL) to the stirred solution.

-

Cycloaddition Reaction: To the cooled solution containing the in situ generated acetonitrile oxide, add phenylacetylene (1.02 g, 10 mmol). Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the final product.

-

Yield and Characterization: This method typically provides yields in the range of 60-75%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Future Directions

While the isoxazole scaffold is present in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, there is a notable lack of specific biological data for this compound in the public domain. Preliminary searches for its activity in enzyme inhibition assays, receptor binding studies, and general cytotoxicity screenings have not yielded significant results.

This presents a clear opportunity for further research. The straightforward synthesis of this compound makes it an accessible starting point for screening in various biological assays. Future studies could explore its potential as an inhibitor of enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or various kinases. Additionally, its potential as an antimicrobial or anticancer agent warrants investigation.

Proposed Future Research Workflow:

Conclusion

This compound is a historically significant and synthetically accessible heterocyclic compound. This guide has provided a detailed overview of its discovery, physicochemical properties, and key synthetic methods, complete with experimental protocols and workflow diagrams. While its specific biological activities remain largely unexplored, its structural features and the known pharmacological importance of the isoxazole core suggest that this compound and its derivatives are promising candidates for future drug discovery and development efforts. Researchers are encouraged to utilize the information presented herein as a foundation for further investigation into the therapeutic potential of this intriguing molecule.

The Biological Versatility of 3-Methyl-5-phenylisoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is a cornerstone in medicinal chemistry. Among its numerous derivatives, the 3-Methyl-5-phenylisoxazole core has emerged as a privileged structure, imparting a wide spectrum of biological activities to its analogs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 1.56 ± 0.12 | [1] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 6.25 ± 0.75 | [1] |

| Benzoxazole derivative 4b | Staphylococcus aureus | 12.5 | [2] |

| Benzoxazole derivative 4c | Staphylococcus aureus | 12.5 | [2] |

| Benzoxazole derivative 5a | Pseudomonas aeruginosa | 25 | [2] |

| Benzoxazole derivative 4c | Candida albicans | 12.5 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

1. Materials and Reagents:

-

Test compounds (this compound derivatives)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

2. Procedure:

-

Preparation of Test Compounds: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the microbial strains in their respective broths overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well.

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

Negative Control (Growth Control): A well containing broth and inoculum without any test compound.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [1] |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [1] |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [1] |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |

| O-Hydroxycyanopyridine derivative 2a | HCT-116 (Colon Carcinoma) | Good Activity | [3] |

| O-Hydroxycyanopyridine derivative 3b | HCT-116 (Colon Carcinoma) | Good Activity | [3] |

| O-Hydroxycyanopyridine derivative 2a | PC-3 (Prostate Cancer) | Good Activity | [3] |

| O-Hydroxycyanopyridine derivative 3b | PC-3 (Prostate Cancer) | Good Activity | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored in vivo, with studies demonstrating their ability to reduce inflammation. A common model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.

In Vivo Anti-inflammatory Data

A study on 3-(1-Methoxy Napthalen-2-yl)-5-phenylisoxazole demonstrated its anti-inflammatory activity in a passive paw anaphylaxis model in rats, showing a percentage inhibition of edema.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

1. Animals:

-

Wistar or Sprague-Dawley rats (150-200 g)

2. Materials and Reagents:

-

Test compounds (this compound derivatives)

-

Carrageenan (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

3. Procedure:

-

Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the this compound derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some isoxazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes. Some 4,5-dihydroisoxazole derivatives have been shown to inhibit the MAPK/NF-κB signaling pathways.[5]

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the 3,5-disubstituted isoxazole core involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following workflow illustrates a general synthetic route.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The modulation of key signaling pathways, such as the NF-κB pathway, appears to be a significant mechanism underlying their therapeutic potential. Further exploration of structure-activity relationships and optimization of lead compounds based on this privileged scaffold hold great promise for the discovery of novel drugs to address a variety of diseases. This technical guide provides a foundational understanding for researchers to build upon in their quest for new and effective medicines.

References

Preliminary Studies on the Mechanism of Action of 3-Methyl-5-phenylisoxazole: A Technical Overview

Disclaimer: As of late 2025, dedicated studies elucidating the specific mechanism of action for 3-methyl-5-phenylisoxazole are not available in the public scientific literature. This document, therefore, provides a preliminary guide based on the biological activities of structurally related phenylisoxazole derivatives. The findings presented herein should be considered contextual and may not be directly attributable to this compound itself. Further experimental validation is required to ascertain the precise biological functions of this compound.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family. While its specific molecular targets and signaling pathways remain uncharacterized, the broader class of phenylisoxazole derivatives has been investigated for various therapeutic applications. Notably, derivatives of 3-phenylisoxazole have been explored as inhibitors of histone deacetylase 1 (HDAC1), and derivatives of 5-phenylisoxazole have been studied as inhibitors of xanthine oxidase. This guide will summarize the preliminary findings on these related compounds to provide a potential starting point for research into the mechanism of action of this compound.

Quantitative Data on Phenylisoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3-phenylisoxazole derivatives against HDAC1. It is important to note that these are not values for this compound.

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |

| Derivative 10 | 3-(4-chlorophenyl)-5-cyclopropyl-N-(4-(hydroxyamino)-4-oxobutyl)isoxazole-4-carboxamide | HDAC1 | Enzymatic Assay | 9.18 | [1] |

| Derivative 17 | N-(4-(hydroxyamino)-4-oxobutyl)-3-(4-methoxyphenyl)-5-cyclopropylisoxazole-4-carboxamide | HDAC1 | Enzymatic Assay | 5.82 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments performed on the aforementioned 3-phenylisoxazole derivatives, which could be adapted for preliminary studies on this compound.

HDAC1 Inhibition Assay

This in vitro assay is designed to measure the ability of a compound to inhibit the enzymatic activity of histone deacetylase 1.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trichostatin A (TSA) as a positive control

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.

-

In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC1 substrate to each well.

-

Incubate the plate at 37°C for a further period (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution (e.g., containing TSA and a proteinase to cleave the deacetylated substrate).

-

Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 360 nm/460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., PC-3 prostate cancer cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be investigated for this compound, based on the activity of its derivatives, and a general experimental workflow for preliminary mechanism of action studies.

Caption: Potential Signaling Pathway for Phenylisoxazole Derivatives as HDAC1 Inhibitors.

Caption: General Experimental Workflow for Drug Discovery and Mechanism of Action Studies.

References

In Silico Prediction of 3-Methyl-5-phenylisoxazole Bioactivity: A Technical Guide

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of a representative member of this class, 3-Methyl-5-phenylisoxazole. We detail a comprehensive computational workflow, including target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the cited computational experiments and presenting predictive data in a clear, tabular format. Furthermore, key workflows and signaling pathways are visualized using Graphviz to facilitate understanding of the complex relationships in computational drug discovery.

Introduction

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with methyl and phenyl groups. The isoxazole moiety is a key pharmacophore in a variety of clinically used drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects[1]. The prediction of the biological activity of novel or existing compounds through computational (in silico) methods is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for further experimental validation[2][3]. This guide outlines a systematic in silico approach to characterize the potential bioactivity of this compound.

In Silico Bioactivity Prediction Workflow

The prediction of a molecule's bioactivity involves a multi-step computational process. This workflow begins with identifying potential biological targets, followed by an assessment of the molecule's interaction with these targets and an evaluation of its drug-like properties.

References

In-Depth Technical Guide: 3-Methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-Methyl-5-phenylisoxazole. While the isoxazole scaffold is of significant interest in medicinal chemistry, this specific compound, this compound, is primarily documented as a chemical intermediate with limited publicly available data on its biological activity and mechanism of action.

Chemical Identity and Synonyms

This compound is a heterocyclic aromatic organic compound. It is structurally characterized by a 5-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

| Identifier Type | Value | Source |

| IUPAC Name | 3-methyl-5-phenyl-1,2-oxazole | [1] |

| CAS Number | 1008-75-9 | [1][2][3] |

| Molecular Formula | C10H9NO | [1][2] |

| PubChem CID | 136804 | [1] |

| InChI Key | FBYQIYSAUFWXQK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=NOC(=C1)C2=CC=CC=C2 | [1] |

| European Community (EC) Number | 624-378-7 | [1] |

| DSSTox Substance ID | DTXSID10143518 | [1] |

A variety of synonyms are used in chemical literature and databases to refer to this compound.

Table of Known Synonyms

| Synonym |

| 3-Methyl-5-phenyl isoxazole |

| 5-Phenyl-3-methylisoxazole |

| Isoxazole, 3-methyl-5-phenyl- |

| NSC 80670 |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1][3] |

| Appearance | White crystal / Solid | [4] |

| Melting Point | 63-68 °C | [3] |

| Boiling Point | 262-264 °C (at 760 mmHg) | [3] |

| Topological Polar Surface Area | 26 Ų | [4] |

| Complexity | 143 | [4] |

Table of Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40 | |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 105, 159, 77 | [1] |

| Infrared (IR) Spectroscopy | Technique: KBr-Pellet. Data available in spectral databases. | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible method can be derived from established isoxazole synthesis routes. The most common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the condensation of a β-diketone precursor with hydroxylamine.

A likely synthetic route starts from 1-phenyl-1,3-butanedione.

Representative Experimental Protocol: Synthesis from 1-phenyl-1,3-butanedione

This protocol is a generalized procedure based on common methods for isoxazole synthesis.

Objective: To synthesize this compound via condensation of a β-diketone with hydroxylamine.

Materials:

-

1-phenyl-1,3-butanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or another suitable base

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Ethyl acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with the values presented in Table 3.

-

Determine the melting point of the purified solid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Methyl-5-phenylisoxazole, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile 1,3-dipolar cycloaddition reaction.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the regioselective synthesis of isoxazoles.[1] This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The synthesis of this compound can be efficiently achieved through the reaction of a phenyl-containing nitrile oxide with a methyl-containing alkyne, or vice-versa. A common and practical approach involves the in situ generation of the nitrile oxide from an aldoxime, which then readily reacts with the alkyne to furnish the desired isoxazole core.

Reaction Principle

The fundamental transformation for the synthesis of this compound via 1,3-dipolar cycloaddition involves the reaction of benzonitrile oxide with propyne. The benzonitrile oxide is typically generated in situ from benzaldehyde oxime through oxidation.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol describes the synthesis of a closely related derivative which can potentially be converted to the target molecule.

Materials:

-

Benzaldehyde oxime

-

Ethyl acetoacetate

-

Chloramine-T

-

Ethyl alcohol

Procedure: [2]

-

In a suitable reaction vessel, a mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared.[2]

-

The reaction mixture is stirred at 10°C for approximately 6 hours.[2]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C₁₃H₁₃NO₃ | 231.25 | ~85 | 48-50 |

Protocol 2: Synthesis of this compound

This protocol outlines a one-pot, three-component reaction for the synthesis of related isoxazol-5(4H)-one derivatives, which provides a basis for the synthesis of the target molecule. A direct synthesis of this compound can be adapted from similar procedures reported in the literature.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Ethyl acetoacetate

-

Anhydrous Zinc Chloride

-

Ethanol

General Procedure (Adapted):

-

To a stirred solution of hydroxylamine hydrochloride and ethyl acetoacetate in ethanol, add anhydrous zinc chloride.

-

To this mixture, add benzaldehyde dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by TLC.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative and Characterization Data for this compound:

| Property | Data |

| Yield (%) | 78 |

| Melting Point (°C) | 63-64 |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[1] |

| Appearance | White solid[1] |

Reaction Workflow and Mechanism

The synthesis of isoxazoles via 1,3-dipolar cycloaddition follows a well-established workflow and mechanistic pathway.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of isoxazoles.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the π systems of the nitrile oxide and the alkyne interact to form the five-membered isoxazole ring in a single step.

Caption: The concerted [3+2] cycloaddition mechanism.

Conclusion

The 1,3-dipolar cycloaddition reaction provides an efficient and reliable method for the synthesis of this compound. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this important heterocyclic compound and its derivatives. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes this a highly attractive synthetic route.

References

Application Notes and Protocols: 3-Methyl-5-phenylisoxazole as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-5-phenylisoxazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents. Its synthetic tractability and ability to be readily functionalized have led to the discovery of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, including:

-

Anticancer Agents: Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.[1][2][3]

-

Anti-inflammatory Agents: A prominent application of this scaffold is in the development of anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][5]

-

Enzyme Inhibitors: Beyond cancer and inflammation, derivatives have been designed to target other enzymes with therapeutic relevance, including xanthine oxidase and bromodomains.

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives based on the this compound and related isoxazole scaffolds.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative | HCT-116 | 1.5 - 2.5 | [2] |

| 3,5-diaryl isoxazole derivative (Compound 26) | PC3 | Comparable to 5-FU | [3] |

| Thiazole-pyrazoline derivative | HCT-116 | > 100 | [6] |

| Thiazole-pyrazoline derivative (Compound 7c) | HCT-116 | Promising | [6] |

| Thiazole-pyrazoline derivative (Compound 9c) | HCT-116 | Promising | [6] |

| Thiazole-pyrazoline derivative (Compound 11d) | HCT-116 | Promising | [6] |

| 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivative (5a-5k) | HCT116, MCF7, HUH7 | Varies | [7] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Isoxazole Derivatives

| Compound ID/Description | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole derivative C3 | COX-2 | 0.93 ± 0.01 | 24.26 | [4] |

| Isoxazole derivative C5 | COX-2 | 0.85 ± 0.04 | 41.82 | [4] |

| Isoxazole derivative C6 | COX-2 | Not specified | 61.73 | [4] |

| Celecoxib (Standard) | COX-2 | Not specified | High | [4] |

| 3-phenylisoxazole derivative (Compound 17) | HDAC1 | 86.78% inhibition at 1 µM | Not Applicable |

Experimental Protocols

Protocol 1: General Synthesis of this compound-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives starting from 3-phenyl-5-methyl-4-isoxazolecarboxylic acid.

Materials:

-

3-phenyl-5-methyl-4-isoxazolecarboxylic acid

-

Bis(trichloromethyl)carbonate (Triphosgene)

-

N,N-Dimethylformamide (DMF)

-

Appropriate amine

-

Toluene or Chlorobenzene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenyl-5-methyl-4-isoxazolecarboxylic acid (1 equivalent) in toluene or chlorobenzene.

-

Add a catalytic amount of DMF.

-

Slowly add a solution of bis(trichloromethyl)carbonate (0.34 equivalents) in the same solvent.

-

Heat the reaction mixture to reflux (110-130°C) and stir for 2-3 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude 3-phenyl-5-methyl-4-isoxazole formyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the COX-2 inhibitory activity of synthesized compounds.[9]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Celecoxib (as a positive control)

-

Test compounds dissolved in DMSO

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

-

Prepare the Reaction Mix according to the kit manufacturer's instructions, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.

-

-

Assay Protocol:

-

Add 10 µL of the 10X test compound solution to the sample wells.

-

Add 10 µL of the 10X Celecoxib solution to the positive control wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

Add 10 µL of reconstituted COX-2 enzyme solution to all wells except the blank.

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the HDAC inhibitory activity of the synthesized compounds.[10][11][12]

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a stop solution like Trichostatin A)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC1 enzyme

-

-

Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Mix and incubate the plate at 37°C for 30 minutes.

-

-

Signal Development and Measurement:

-

Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for synthesis and biological evaluation.

Caption: Inhibition of the COX-2 inflammatory pathway.

Caption: Apoptosis induction via HDAC inhibition.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 9. assaygenie.com [assaygenie.com]

- 10. abcam.cn [abcam.cn]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. benchchem.com [benchchem.com]

Application of 3-Methyl-5-phenylisoxazole in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in modern agrochemical discovery, with derivatives exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The inherent chemical versatility of the isoxazole ring allows for fine-tuning of physicochemical properties and biological efficacy. This document provides detailed application notes and experimental protocols for the investigation of 3-Methyl-5-phenylisoxazole as a potential agrochemical candidate. While specific public domain data on the agrochemical profile of this compound is limited, the following information is based on the known activities of structurally related isoxazole derivatives and established agrochemical screening methodologies.

Synthesis of this compound

A common synthetic route to 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine. For this compound, the synthesis can be achieved through the condensation of 1-phenylbutane-1,3-dione with hydroxylamine hydrochloride.

Potential Agrochemical Applications and Mechanisms of Action

Based on research into related isoxazole derivatives, this compound holds potential in the following agrochemical areas:

-

Herbicidal Activity: Phenylisoxazole derivatives have been reported to exhibit herbicidal effects. A potential mechanism of action is the inhibition of key plant enzymes. For instance, derivatives of the closely related 4-methyl-5-phenylisoxazole are known to inhibit D1 protease (CtpA), an enzyme crucial for the repair of Photosystem II in plants. Inhibition of this enzyme leads to photoinhibition and subsequent plant death. It is plausible that this compound could act on similar targets.

-

Fungicidal Activity: The isoxazole ring is a component of several commercial fungicides. The fungicidal mechanism could involve the disruption of fungal cell membrane integrity, inhibition of respiratory enzymes, or interference with nucleic acid and protein synthesis.

-

Insecticidal Activity: Isoxazole derivatives have also been investigated for their insecticidal properties. Potential mechanisms include acting as neurotoxins by targeting insect ion channels or enzyme systems, such as acetylcholinesterase.

Data Presentation: Hypothetical Agrochemical Screening Data

The following tables present a hypothetical summary of quantitative data for this compound, based on expected activities for a promising isoxazole lead compound in agrochemical screening. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Herbicidal Activity of this compound

| Target Weed Species | Pre-emergence IC₅₀ (µM) | Post-emergence IC₅₀ (µM) |

| Echinochloa crus-galli (Barnyardgrass) | 15.5 | 25.2 |

| Amaranthus retroflexus (Redroot Pigweed) | 8.2 | 12.8 |

| Setaria faberi (Giant Foxtail) | 22.1 | 35.7 |

| Abutilon theophrasti (Velvetleaf) | 11.5 | 18.9 |

Table 2: Fungicidal Activity of this compound

| Fungal Pathogen | Mycelial Growth Inhibition EC₅₀ (µg/mL) | Spore Germination Inhibition EC₅₀ (µg/mL) |

| Botrytis cinerea | 5.8 | 10.3 |

| Fusarium oxysporum | 12.1 | 20.5 |

| Rhizoctonia solani | 8.5 | 15.2 |

| Puccinia triticina | 15.3 | 28.1 |

Table 3: Insecticidal Activity of this compound

| Pest Insect | Contact Toxicity LC₅₀ (µg/cm²) | Systemic (Oral) Toxicity LC₅₀ (µg/mL) |

| Myzus persicae (Green Peach Aphid) | 7.2 | 12.5 |

| Plutella xylostella (Diamondback Moth) | 18.5 | 30.1 |

| Spodoptera frugiperda (Fall Armyworm) | 25.3 | 45.8 |

| Tetranychus urticae (Two-spotted Spider Mite) | 10.1 | 18.9 |

Experimental Protocols

The following are detailed, standardized protocols that can be adapted for the evaluation of this compound's agrochemical properties.

Protocol 1: In Vitro Fungicide Screening - Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC₅₀) of target fungal pathogens.

Materials:

-

This compound

-

Target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

-

Autoclave the PDA medium and cool it to approximately 50-55°C.

-

Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the final test concentrations. Also, prepare a control plate with DMSO only.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

-

Place the mycelial plug in the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal temperature for the specific fungus (typically 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC₅₀ value using probit analysis or other suitable statistical software.

Protocol 2: Herbicide Screening - Pre-emergence Activity

Objective: To evaluate the herbicidal effect of this compound when applied to the soil before weed emergence.

Materials:

-

This compound

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

Pots or trays filled with a standardized soil mix

-

Acetone

-

Surfactant (e.g., Tween 20)

-

Spray chamber or hand sprayer

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Prepare a stock solution of this compound in acetone.

-

Prepare spray solutions by diluting the stock solution in a water-acetone mixture containing a surfactant to achieve the desired application rates.

-

Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.

-

Apply the treatment solutions evenly to the soil surface using a calibrated sprayer. An untreated control (sprayed with the solvent-surfactant mixture only) should be included.

-

Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Water the pots as needed to maintain soil moisture.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete kill).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3: Insecticide Screening - Contact Toxicity Bioassay